molecular formula C11H22N2O2 B3021933 tert-butyl ((3S,5S)-5-methylpiperidin-3-yl)carbamate CAS No. 1405128-25-7

tert-butyl ((3S,5S)-5-methylpiperidin-3-yl)carbamate

Cat. No.: B3021933
CAS No.: 1405128-25-7
M. Wt: 214.3 g/mol
InChI Key: CNALVHVMBXLLIY-IUCAKERBSA-N
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Description

tert-butyl ((3S,5S)-5-methylpiperidin-3-yl)carbamate (CAS: 951163-61-4) is a carbamate-protected piperidine derivative with a molecular formula of C11H22N2O2 and a molecular weight of 214.31 . It is widely used as a chiral intermediate in pharmaceutical synthesis, particularly for compounds requiring stereochemical precision. The (3S,5S) stereochemistry is critical for its role in drug development, such as in anticoagulants like rivaroxaban, where carbamate-protected amines serve as key precursors .

Properties

IUPAC Name

tert-butyl N-[(3S,5S)-5-methylpiperidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-8-5-9(7-12-6-8)13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNALVHVMBXLLIY-IUCAKERBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CNC1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@@H](CNC1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50647207
Record name tert-Butyl [(3S,5S)-5-methylpiperidin-3-yl]carbamate
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Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951163-61-4
Record name 1,1-Dimethylethyl N-[(3S,5S)-5-methyl-3-piperidinyl]carbamate
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Record name tert-Butyl [(3S,5S)-5-methylpiperidin-3-yl]carbamate
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Record name tert-butyl N-[(3S,5S)-5-methylpiperidin-3-yl]carbamate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl ((3S,5S)-5-methylpiperidin-3-yl)carbamate typically involves the reaction of tert-butyl chloroformate with (3S,5S)-5-methylpiperidine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and temperature control. The use of flow microreactors has been shown to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((3S,5S)-5-methylpiperidin-3-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, amines, and various substituted derivatives depending on the specific reagents and conditions used.

Scientific Research Applications

Organic Synthesis

Protecting Group:
tert-butyl ((3S,5S)-5-methylpiperidin-3-yl)carbamate is widely used as a protecting group for amines during organic synthesis. Its steric bulk allows for selective protection, enabling chemists to conduct subsequent reactions without interference from the amine functional group. This application is crucial in multi-step synthesis processes where functional group manipulation is necessary .

Medicinal Chemistry

Drug Development:
In medicinal chemistry, this compound serves as an intermediate in the synthesis of pharmaceutical agents targeting various diseases, including cancer and neurodegenerative disorders. Its structural properties facilitate the design of derivatives that may exhibit enhanced pharmacological effects .

Enzyme Inhibition Studies:
Research indicates that this compound can act as a potent inhibitor of enzymes involved in critical metabolic pathways. This property makes it valuable for studying enzyme mechanisms and developing enzyme inhibitors for therapeutic purposes .

Biological Research

Biochemical Assays:
The compound is utilized in biochemical assays to study enzyme-substrate interactions. Its ability to modulate enzymatic activity provides insights into enzyme catalysis mechanisms and aids in the identification of potential drug targets .

Neurotransmitter Systems:
Studies have shown that this compound can influence neurotransmitter systems, which is essential for developing treatments for neurological disorders. Its interaction with specific receptors or enzymes can lead to significant biological effects relevant to mental health and cognitive function .

Industrial Applications

In the industrial sector, this compound is employed in the production of agrochemicals and specialty chemicals. Its stability and reactivity make it suitable for large-scale manufacturing processes, contributing to the development of various chemical products .

Summary of Key Findings

Application AreaDescription
Organic SynthesisUsed as a protecting group for amines; facilitates selective reactions
Medicinal ChemistryServes as an intermediate in drug synthesis; potential for developing derivatives
Biological ResearchInvolved in enzyme inhibition studies; aids in understanding enzyme mechanisms
Industrial ApplicationsUsed in producing agrochemicals and specialty chemicals; suitable for large-scale production

Mechanism of Action

The mechanism of action of tert-butyl ((3S,5S)-5-methylpiperidin-3-yl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. The pathways involved often include the modulation of neurotransmitter levels in the central nervous system, making it a valuable compound in neuropharmacology .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereochemical Variants

Variations in stereochemistry significantly alter physicochemical and biological properties:

  • tert-butyl ((3R,5S)-rel-5-methylpiperidin-3-yl)carbamate (CAS: 1187055-56-6): A racemic mixture (rel) with 3R,5S stereochemistry, complicating enantiomeric separation and limiting its utility in enantioselective syntheses .

Substituent Modifications

Substituents influence solubility, lipophilicity, and metabolic stability:

  • tert-butyl N-[(3R,5S)-5-(trifluoromethyl)piperidin-3-yl]carbamate (CAS: 1523530-57-5): The trifluoromethyl group enhances lipophilicity (logP) and metabolic stability due to fluorine’s electronegativity, making it suitable for CNS-targeting drugs .
  • tert-butyl (3S,5S)-3-amino-5-fluoropiperidine-1-carboxylate (CAS: 1932056-72-8): Fluorine substitution at C5 introduces steric and electronic effects, altering binding kinetics in kinase inhibitors .

Functional Group Additions

  • tert-butyl ((3S,5S,6R)-6-methyl-2-oxo-5-(2,3,6-trifluorophenyl)piperidin-3-yl)carbamate (CAS: 1456803-43-2): The 2-oxo group and trifluorophenyl moiety enhance π-π stacking interactions, favoring binding to aromatic enzyme pockets .
  • tert-butyl ((3R,4S,5S)-5-hydroxy-3-methyl-7-ocentyl-4-carbamate : A branched alkyl chain (7-ocentyl) increases steric bulk, impacting conformational flexibility and solubility .

Comparative Data Table

Compound Name (CAS) Molecular Formula Substituents/Modifications Molecular Weight Key Properties/Applications References
tert-butyl ((3S,5S)-5-methylpiperidin-3-yl)carbamate (951163-61-4) C11H22N2O2 5-methyl, (3S,5S) 214.31 Rivaroxaban intermediate
tert-butyl N-[(3S,5R)-5-methylpiperidin-3-yl]carbamate (1203651-07-3) C11H22N2O2 5-methyl, (3S,5R) 214.31 Stereochemical studies
tert-butyl N-[(3R,5S)-5-(trifluoromethyl)piperidin-3-yl]carbamate (1523530-57-5) C12H21F3N2O2 5-CF3, (3R,5S) 294.30 Enhanced metabolic stability
tert-butyl ((3S,5S)-5-hydroxypiperidin-3-yl)carbamate (1932116-79-4) C10H20N2O3 5-OH, (3S,5S) 216.28 Improved solubility
tert-butyl (3S,5S)-3-amino-5-fluoropiperidine-1-carboxylate (1932056-72-8) C11H20FN2O2 5-F, (3S,5S) 234.29 Kinase inhibitor precursor

Biological Activity

tert-butyl ((3S,5S)-5-methylpiperidin-3-yl)carbamate is a synthetic compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential applications.

  • Molecular Formula : C11_{11}H22_{22}N2_2O2_2
  • Molecular Weight : 214.305 g/mol
  • CAS Number : 951163-61-4
  • SMILES Notation : C[C@@H]1CNCC@HNC(=O)OC(C)(C)C

The biological activity of this compound is primarily attributed to its structural features:

  • Steric Hindrance : The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound for its molecular targets.
  • Piperidine Ring Interaction : The piperidine moiety can interact with active sites of enzymes or receptors, potentially leading to inhibition or modulation of enzymatic activity.
  • Covalent Bond Formation : The carbamate group can form covalent bonds with nucleophilic residues in proteins, further modulating their function and activity.

Enzyme Interaction Studies

Research indicates that this compound is utilized to study enzyme-substrate interactions and develop enzyme inhibitors. Its ability to selectively inhibit certain enzymes makes it a valuable tool in biochemical assays aimed at understanding enzyme mechanisms.

Pharmacological Applications

The compound has shown potential in the development of pharmaceuticals targeting neurological disorders. Its piperidine structure is known for modulating neurotransmitter systems, suggesting that derivatives may possess significant pharmacological properties. Studies have indicated that this compound can act as a precursor for synthesizing other biologically active compounds .

Case Studies and Research Findings

  • Neurotransmitter Modulation :
    • A study demonstrated that derivatives of this compound could significantly affect receptor activity related to neurotransmitter pathways. This suggests potential applications in treating conditions such as depression or anxiety disorders .
  • Enzyme Inhibition :
    • Research focusing on the inhibition of specific enzymes revealed that the compound could effectively bind to active sites, preventing substrate interaction. This mechanism was explored using various biochemical assays, confirming its role as an enzyme inhibitor.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
1-(2-cyanoacetyl)-4-methylpiperidineContains cyanoacetyl groupFocused on receptor modulation
N-Methyl-N-(3R,4R)-1-(2-cyanoacetyl)-4-methylpiperidineMethylated nitrogenEnhanced solubility properties
(3R,5R)-5-Methylpiperidin-3-amineLacks carbamate functionalityDirect amine without protective groups

This compound stands out due to its unique combination of structural features that confer specific biological activities and synthetic utility not found in simpler piperidine derivatives .

Q & A

Q. What are the key steps in synthesizing this compound?

  • Methodological Answer: A typical synthesis involves:
  • Step 1: Formation of the piperidine core via reductive amination or cyclization reactions.
  • Step 2: Introduction of the tert-butyl carbamate group using Boc-protection strategies (e.g., di-tert-butyl dicarbonate in the presence of a base like triethylamine) .
  • Step 3: Purification via column chromatography or recrystallization.
    Example reaction conditions:
StepReagents/ConditionsYieldReference
Boc ProtectionBoc₂O, DCM, 0°C to RT85%
PurificationSilica gel (hexane/EtOAc)>95% purity

Advanced Research Questions

Q. How can the stereochemical integrity of (3S,5S)-5-methylpiperidin-3-yl carbamate derivatives be verified during synthesis?

  • Methodological Answer:
  • Chiral HPLC: Use a chiral stationary phase (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases to confirm enantiomeric excess .
  • X-ray Crystallography: Resolve crystal structures to validate the (3S,5S) configuration, as demonstrated in studies of related carbamate derivatives .
  • NMR Spectroscopy: Analyze coupling constants (e.g., 3JHH^3J_{HH}) and NOE correlations to confirm spatial arrangements .

Q. What computational methods are suitable for predicting the reactivity of tert-butyl carbamates in nucleophilic substitution reactions?

  • Methodological Answer:
  • Density Functional Theory (DFT): Calculate transition-state energies to predict regioselectivity in reactions with amines or alcohols.
  • Molecular Dynamics (MD): Simulate solvation effects in polar aprotic solvents (e.g., DMF) to optimize reaction rates .
    Example findings:
  • Hydrogen Bonding: Strong intramolecular H-bonds stabilize the carbamate group, reducing undesired side reactions .

Q. How can researchers resolve contradictions in reported toxicity data for tert-butyl carbamate derivatives?

  • Methodological Answer:
  • In Vitro Assays: Perform standardized cytotoxicity tests (e.g., MTT assay on HEK293 cells) to evaluate acute toxicity .
  • Metabolite Profiling: Use LC-MS to identify degradation products (e.g., tert-butyl alcohol) that may contribute to toxicity .
  • Literature Cross-Validation: Compare data across regulatory frameworks (e.g., IARC, ACGIH) to reconcile discrepancies .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl ((3S,5S)-5-methylpiperidin-3-yl)carbamate
Reactant of Route 2
tert-butyl ((3S,5S)-5-methylpiperidin-3-yl)carbamate

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